Absolute Configuration Purity: (R)-Enantiomer vs. Racemic Mixture
The (R)-enantiomer (CAS 70218-58-5) offers a defined absolute configuration, which is a prerequisite for synthesizing single-enantiomer drug candidates. Unlike the racemic mixture (CAS 76716-22-8), which contains 50% of the undesired (S)-enantiomer, the (R)-enantiomer eliminates the need for costly and time-consuming chiral separation steps later in the synthesis, thereby improving atom economy and overall yield . While the racemic product is often specified at a 95% chemical purity, this specification does not account for the 50% loss of yield from the undesired enantiomer in a chiral synthesis .
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | 100% (R)-enantiomer (theoretically, with accepted lot-to-lot variation) |
| Comparator Or Baseline | Racemic Hexan-3-amine hydrochloride (CAS 76716-22-8): 50% (R), 50% (S) |
| Quantified Difference | The (R)-enantiomer provides a 100% product stream enriched in the desired isomer, compared to a maximum 50% theoretical yield from the racemate in a classical resolution. |
| Conditions | Stereospecific chemical synthesis; procurement specification requirement. |
Why This Matters
For asymmetric synthesis, procuring the single enantiomer directly avoids a theoretical 50% yield loss inherent to using a racemate, significantly impacting cost-efficiency and purification burden in process chemistry.
